molecular formula C12H10F3NO2 B12552828 5,7-Dimethoxy-2-(trifluoromethyl)quinoline CAS No. 176722-65-9

5,7-Dimethoxy-2-(trifluoromethyl)quinoline

Cat. No.: B12552828
CAS No.: 176722-65-9
M. Wt: 257.21 g/mol
InChI Key: OIQCRRDUUQPLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethoxy-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C12H10F3NO2. This compound is known for its unique chemical properties, which make it valuable in various scientific research fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-2-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions. One common method includes the reaction of 5,7-dimethoxyquinoline with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring .

Scientific Research Applications

5,7-Dimethoxy-2-(trifluoromethyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2-(trifluoromethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, leading to inhibition or modulation of the target’s activity. This can result in various biological effects, including antibacterial and antineoplastic activities .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline
  • 4-Chloro-6,8-dimethoxy-2-(trifluoromethyl)quinoline
  • 6,7-Dimethoxy-4-phenyl-quinazoline

Uniqueness

5,7-Dimethoxy-2-(trifluoromethyl)quinoline is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

CAS No.

176722-65-9

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

5,7-dimethoxy-2-(trifluoromethyl)quinoline

InChI

InChI=1S/C12H10F3NO2/c1-17-7-5-9-8(10(6-7)18-2)3-4-11(16-9)12(13,14)15/h3-6H,1-2H3

InChI Key

OIQCRRDUUQPLRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=N2)C(F)(F)F)C(=C1)OC

Origin of Product

United States

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